

cost-benefit analysis of using 3-Bromo-2-nitrotoluene in industrial applications

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Compound of Interest

Compound Name: 3-Bromo-2-nitrotoluene

Cat. No.: B1267226

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An In-Depth Comparative Guide to the Industrial Application of **3-Bromo-2-nitrotoluene**

Abstract

This guide provides a comprehensive cost-benefit analysis of **3-Bromo-2-nitrotoluene** (CAS: 52414-97-8) for industrial applications, tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis. We move beyond a simple price comparison to offer a multi-faceted evaluation of its performance, safety, and economic viability against relevant alternatives. This document synthesizes technical data with practical, field-proven insights, offering detailed experimental protocols and a clear rationale for material selection in process development.

Introduction to 3-Bromo-2-nitrotoluene: The Versatile Intermediate

3-Bromo-2-nitrotoluene is a highly functionalized aromatic compound that serves as a pivotal building block in advanced organic synthesis. Its molecular structure, featuring a toluene core substituted with adjacent bromo and nitro groups, provides multiple reactive sites that can be selectively addressed.

Key Chemical Properties:

- CAS Number: 52414-97-8[1]

- Molecular Formula: C₇H₆BrNO₂[\[1\]](#)
- Molecular Weight: 216.03 g/mol [\[1\]](#)
- Appearance: Solid[\[2\]](#)

The strategic placement of its functional groups is the cornerstone of its utility. The bromine atom is a prime site for forming new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Concurrently, the nitro group can be readily reduced to an amine, opening pathways to a vast array of aniline derivatives, which are fundamental in the synthesis of pharmaceuticals, dyes, and polymers. This dual reactivity makes it an indispensable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics and heterocyclic compounds.

Core Economic and Safety Analysis

A true cost-benefit analysis extends beyond the purchase price to encompass the total cost of ownership, including safety, handling, and waste disposal.

Direct Procurement Costs

The market price for **3-Bromo-2-nitrotoluene** can vary based on purity, volume, and supplier. For industrial-scale procurement, prices are significantly lower than laboratory-grade reagents.

| Supplier Type | Indicative Price (97-98% Purity) | Notes |
|-------------------------------|--|---|
| Industrial Chemical Suppliers | ~₹1100/kg (approx. \$13-15 USD/kg) [2] | Price is subject to market fluctuations and order volume. Sourcing from manufacturers in China and India is common for bulk quantities. [3] |
| Laboratory Reagent Suppliers | Significantly higher (e.g., ~\$2,400/kg) [4] | Not representative of industrial-scale costs; suitable for R&D and small-scale synthesis only. |

Indirect Costs: Safety, Handling, and Storage

The safety profile of a chemical intermediate directly impacts operational costs through required engineering controls, personal protective equipment (PPE), and specialized storage.

- Hazards: **3-Bromo-2-nitrotoluene** is classified as harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation and may cause respiratory irritation.[\[5\]](#)
- Handling Requirements: Operations must be conducted in a well-ventilated area or within a closed system.[\[6\]](#) Eyewash stations and safety showers must be readily accessible.[\[6\]](#)[\[7\]](#) Required PPE includes chemical-resistant gloves, safety goggles or a face shield, and a NIOSH-approved respirator if dust or vapors are generated.[\[6\]](#)[\[8\]](#)
- Storage: The material should be stored in a dry, cool, and well-ventilated place in a tightly closed container, away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[\[6\]](#)

These requirements necessitate investment in infrastructure and training, contributing to the overall cost of using this intermediate.

Comparative Performance Analysis: Isomers and Alternatives

The selection of an intermediate is dictated by the desired regiochemistry of the final product. While **3-Bromo-2-nitrotoluene** is highly effective, its isomers, such as 4-Bromo-2-nitrotoluene and 2-Bromo-6-nitrotoluene, serve different synthetic strategies.[\[9\]](#) The choice between them is a critical decision based on reaction kinetics, yield, and impurity profiles.

| Feature | 3-Bromo-2-nitrotoluene | Alternative: 4-Bromo-2-nitrotoluene | Scientific Rationale |
|------------------------|---|--|--|
| Primary Application | Synthesis of compounds requiring functionalization at the 2- and 3-positions of the toluene ring. | Precursor for compounds where substitution is desired at the 2- and 4-positions. [10] | The initial placement of the bromo and nitro groups directs subsequent reactions, making isomer selection fundamental to synthetic design. |
| Reactivity in Coupling | The ortho-nitro group provides significant steric hindrance, which can slow reaction rates but may also improve selectivity in certain catalytic systems. | The para-bromo substituent is less sterically hindered, often leading to faster reaction kinetics in standard cross-coupling reactions. | Steric effects directly influence the approach of catalysts and reagents to the reactive site, impacting both the speed and outcome of the reaction. |
| Synthesis & Purity | Synthesized via nitration of 3-bromotoluene. Purification can be challenging due to the potential for other isomers. | Often prepared by nitrating p-bromotoluene, which can yield a cleaner product profile ortho to the activating methyl group. [10] | The synthesis pathway of the intermediate itself determines its inherent impurity profile, affecting downstream purification costs. |
| Safety Profile | Harmful (Acute Tox. 4), skin/eye irritant. [5] | Similar hazard profile: Harmful (Acute Tox. 4), skin/eye irritant. [7] | Most bromonitrotoluene isomers share similar toxicological profiles, making handling procedures largely transferable. |
| Cost-Benefit Focus | Optimal when the specific | Preferred for high-throughput | The economic driver shifts from raw |

regiochemistry is non-negotiable and downstream purification of the final product is more critical than initial reaction speed. applications where faster reaction times are a priority and the para-substitution pattern is required. material cost to overall process efficiency, including reaction time, energy consumption, and purification cycles.

Experimental Protocol: Suzuki Coupling Reaction

This protocol details a representative Suzuki coupling reaction, a cornerstone of modern pharmaceutical synthesis, using **3-Bromo-2-nitrotoluene**. This procedure is designed to be self-validating by providing clear steps and expected outcomes.

Objective: To synthesize 3-(4-methoxyphenyl)-2-nitrotoluene.

Materials:

- **3-Bromo-2-nitrotoluene** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- Triphenylphosphine (PPh_3 , 0.04 eq)
- Potassium carbonate (K_2CO_3 , 2.5 eq)
- Toluene (solvent)
- Water (co-solvent)
- Ethyl acetate (for extraction)
- Brine (for washing)
- Anhydrous magnesium sulfate (for drying)

Procedure:

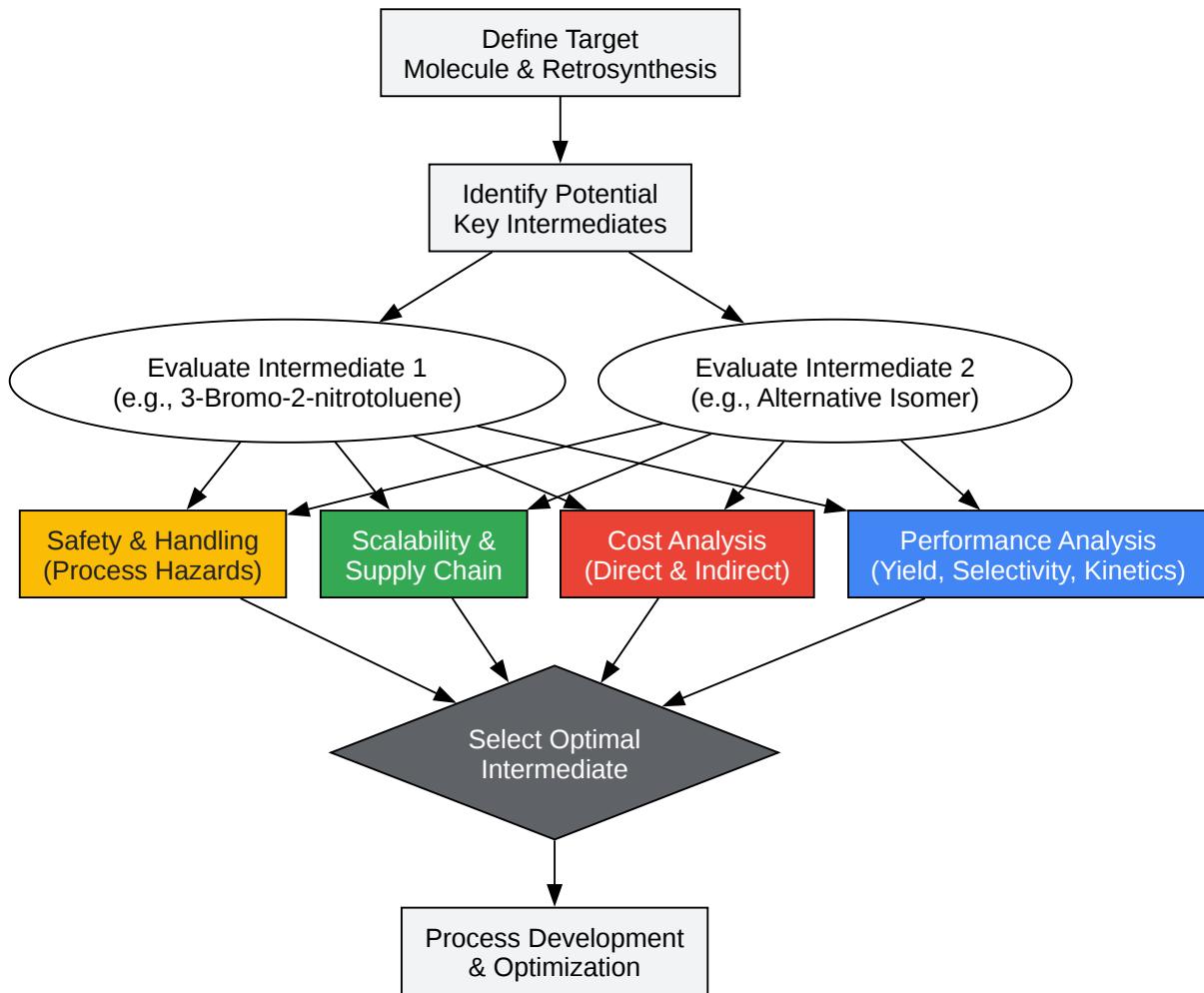
- **Reactor Setup:** To a clean, dry, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add **3-Bromo-2-nitrotoluene** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- **Catalyst Preparation:** In a separate small vessel, pre-mix the Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene until a homogenous solution is formed.
 - **Expert's Note:** Pre-mixing the catalyst and ligand allows for the in-situ formation of the active Pd(0) species, which is crucial for initiating the catalytic cycle. Triphenylphosphine is a standard, cost-effective ligand for this type of transformation.
- **Reaction Initiation:** Add the catalyst mixture to the main reaction flask. Purge the flask with nitrogen for 10-15 minutes. Add toluene and water (typically a 4:1 to 5:1 ratio).
 - **Expert's Note:** The aqueous base (K_2CO_3 in water) is essential for the transmetalation step of the Suzuki cycle. A biphasic system is common and often enhances reaction efficiency.
- **Heating and Monitoring:** Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).
- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired product as a solid.

Visualization of Key Processes

Diagrams provide a clear visual reference for complex workflows and chemical mechanisms.

Intermediate Selection Workflow

This diagram illustrates the logical process for selecting a chemical intermediate based on a cost-benefit analysis.

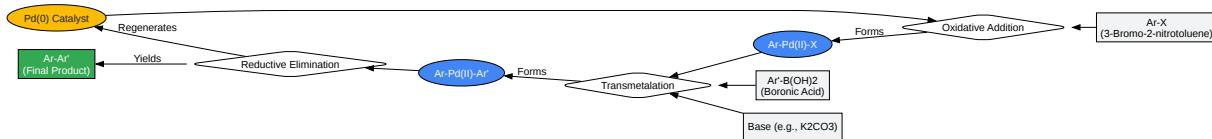


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Caption: Decision workflow for optimal intermediate selection.

Simplified Suzuki Coupling Mechanism

This diagram outlines the fundamental catalytic cycle for the Suzuki reaction.



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Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Conclusion and Strategic Recommendations

3-Bromo-2-nitrotoluene is a versatile and economically viable intermediate for a wide range of industrial applications, particularly in the pharmaceutical sector. Its true value is realized when its specific reactivity profile is leveraged to achieve desired synthetic outcomes that might be less efficient with other isomers.

Key Recommendations:

- Choose **3-Bromo-2-nitrotoluene** when: The target molecule's architecture specifically requires the ortho/meta relationship of the functional groups, and regiochemical purity is paramount.
- Consider alternatives when: A different substitution pattern is required (e.g., para), or when reaction kinetics are the primary driver for high-throughput synthesis and a less sterically hindered isomer is suitable.

- Always factor in indirect costs: The total cost-benefit analysis must include investments in safety infrastructure, specialized handling procedures, and waste management. These costs are generally similar across isomers but are a critical component of process budgeting.

By carefully evaluating these technical and economic factors, researchers and process chemists can make informed decisions that optimize for efficiency, safety, and overall project cost.

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